molecular formula C20H14FN3 B12155919 N-(4-fluorophenyl)-4-phenylphthalazin-1-amine

N-(4-fluorophenyl)-4-phenylphthalazin-1-amine

Cat. No.: B12155919
M. Wt: 315.3 g/mol
InChI Key: NSMLPKMOJGYBDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-4-phenylphthalazin-1-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a phthalazine core substituted with a 4-fluorophenyl and a phenyl group, making it a subject of study for its potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-4-phenylphthalazin-1-amine typically involves the reaction of 4-fluoroaniline with phthalic anhydride to form an intermediate, which is then subjected to further reactions to introduce the phenyl group and complete the phthalazine ring. Common reagents used in these reactions include catalysts like palladium and solvents such as dichloromethane .

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(4-fluorophenyl)-4-phenylphthalazin-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated or alkylated compounds .

Scientific Research Applications

N-(4-fluorophenyl)-4-phenylphthalazin-1-amine has several scientific research applications:

Mechanism of Action

The mechanism by which N-(4-fluorophenyl)-4-phenylphthalazin-1-amine exerts its effects involves interactions with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological responses. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: N-(4-fluorophenyl)-4-phenylphthalazin-1-amine is unique due to its specific substitution pattern on the phthalazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development efforts .

Properties

Molecular Formula

C20H14FN3

Molecular Weight

315.3 g/mol

IUPAC Name

N-(4-fluorophenyl)-4-phenylphthalazin-1-amine

InChI

InChI=1S/C20H14FN3/c21-15-10-12-16(13-11-15)22-20-18-9-5-4-8-17(18)19(23-24-20)14-6-2-1-3-7-14/h1-13H,(H,22,24)

InChI Key

NSMLPKMOJGYBDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.